molecular formula C19H18ClN3O3 B2939033 (4-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946330-72-9

(4-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2939033
CAS No.: 946330-72-9
M. Wt: 371.82
InChI Key: SIJYSOWXQRGOOD-UHFFFAOYSA-N
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Description

The compound "(4-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate" belongs to the class of 1,2,3-triazole carboxylate esters. Its structure comprises a triazole core substituted with a 5-methyl group, a 4-ethoxyphenyl group at the N1 position, and a 4-chlorophenylmethyl ester moiety at the C4 position. Triazole derivatives are widely studied for their diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

(4-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-3-25-17-10-8-16(9-11-17)23-13(2)18(21-22-23)19(24)26-12-14-4-6-15(20)7-5-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJYSOWXQRGOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method involves the reaction of 4-chlorobenzyl chloride with 4-ethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with methyl propiolate under basic conditions to yield the desired triazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

(4-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential use in the treatment of various diseases due to its biological activity.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes structural and molecular features of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Functional Group Bioactivity Notes
Target Compound C20H18ClN3O3 (estimated) ~384.8 (estimated) 4-chlorophenylmethyl (ester), 4-ethoxyphenyl (triazole N1) Ester Potential bioactivity inferred from triazole class
1-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid C10H7ClFN3O2 255.64 4-chloro-2-fluorophenyl (triazole N1) Carboxylic acid Higher polarity due to -COOH; likely lower lipophilicity vs. esters
1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide C18H17ClN4O 340.81 3-chloro-4-methylphenyl (triazole N1), 2-methylphenyl (amide) Carboxamide Enhanced stability vs. esters; potential oral bioavailability
[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate C22H19ClN4O4 438.9 3-chlorophenyl (oxazole), 4-methoxyphenyl (triazole N1) Ester Oxazole moiety may enhance π-π interactions in target binding
(2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate C22H19ClN4O3 422.9 4-chlorophenyl (oxazole), p-tolyl (triazole N1) Ester Methyl group on aryl enhances lipophilicity; possible CNS penetration

Key Observations

Functional Groups: The target compound’s ester group offers intermediate lipophilicity compared to the carboxylic acid in (more polar) and the carboxamide in (more stable). The 4-ethoxyphenyl group (electron-donating) may enhance metabolic stability compared to electron-withdrawing substituents (e.g., -Cl, -F in ).

Analogs with oxazole rings (e.g., ) exhibit additional heterocyclic complexity, which may improve target affinity but complicate synthesis.

The ethoxy group in the target compound may modulate solubility and membrane permeability compared to methoxy () or methyl () substituents.

Biological Activity

The compound (4-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C23H21ClN4O4
  • Molecular Weight : 452.9 g/mol
  • LogP : 4.4486
  • Polar Surface Area : 73.185 Ų

Triazole derivatives are known to interact with various biological targets, including enzymes and receptors. The biological activity of (4-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate may be attributed to its ability to inhibit certain enzymes involved in metabolic pathways or modulate receptor activity.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains:

Bacterial Strain Activity (MIC µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Properties

The anti-inflammatory potential of triazole derivatives has been a focal point in recent research. In vitro studies using peripheral blood mononuclear cells (PBMCs) have shown that this compound can significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6:

Cytokine Control Release (pg/mL) Compound Release (pg/mL)
TNF-α1500800
IL-61200600

These findings suggest that (4-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate may serve as a potential anti-inflammatory agent.

Antiproliferative Activity

The antiproliferative effects of this compound were assessed using various cancer cell lines. The results indicated a dose-dependent decrease in cell viability:

Cell Line IC50 (µM)
HeLa15
MCF-720
A54925

This suggests that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Case Studies

A study published in PMC evaluated several triazole derivatives for their biological activities. Among these, compounds structurally similar to (4-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate demonstrated strong anti-inflammatory and antimicrobial properties while exhibiting low toxicity in PBMC cultures .

Another research highlighted the role of triazoles in modulating cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in mammals. This could imply that the compound may also influence drug interactions and metabolism .

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